2-Ethyl-4-methyl-1,3-thiazol-5-amine
Description
Properties
IUPAC Name |
2-ethyl-4-methyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-8-4(2)6(7)9-5/h3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLPCRMIUKNMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Bromo Ketones with Thioureas or Thioamides
A common method involves reacting α-bromo ketones with thiourea or aryl thioureas to form the thiazole ring. For example, α-bromoacetophenones can be prepared by α-bromination of acetophenones using copper dibromide, yielding α-bromoacetophenones in 75–95% yield. These α-bromoacetophenones then react with aryl thioureas under mild conditions (e.g., in ethanol, under microwave irradiation) to rapidly form the thiazole ring system, including the amino substituent at the 2-position.
This method allows for rapid synthesis (within minutes) and avoids the need for catalysts, making it efficient and scalable.
Use of Thioacetamide and Cyclization with 2-Chloroacetoacetate Esters
Another approach involves the preparation of thiobenzamide intermediates by treating nitrile precursors with thioacetamide. Subsequent cyclization with 2-chloroacetoacetic acid ethyl ester leads to the formation of 2-(aryl)-4-methylthiazole-5-carboxylic acid ethyl esters. This ester intermediate can then be further functionalized to introduce alkyl groups and amino substituents.
For example, in a patented improved process, 4-hydroxy-3-nitrobenzonitrile is reacted with thioacetamide to give thiobenzamide, which cyclizes with 2-chloroacetoacetic acid ethyl ester to afford the thiazole ester intermediate. This intermediate can be alkylated (e.g., with isobutyl bromide) and reduced to introduce the amino group at the 5-position.
Amino Acid-Derived Thiazole Synthesis
Amino acid derivatives can be converted to thioamides and subsequently cyclized to form thiazole rings with amino functionalities. This method involves:
- Conversion of amino-protected amino acids to amides.
- Transformation to thioamides.
- Cyclization to bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid generated during the reaction.
- Deprotection to yield amino-substituted thiazoles.
This procedure improves yields and simplifies purification but may cause partial racemization at chiral centers.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Microwave-Assisted Synthesis : The use of microwave irradiation significantly reduces reaction times for thiazole formation, enhancing throughput without catalysts.
Improved Purification via Salt Formation : The patented process describes purification of the final thiazole compound as a hydrochloride salt in acetone medium, improving crystallinity and purity (>99%).
Avoidance of Racemization : The amino acid-derived method notes that calcium carbonate neutralization helps avoid cumbersome multi-step purification but may cause partial racemization at chiral centers, which should be considered when stereochemistry is critical.
Scalability : The improved process involving thioacetamide and 2-chloroacetoacetate esters is scalable and suitable for industrial applications due to robust reaction conditions and high purity yields.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The thiazole moiety is known for its potential anticancer properties. Recent studies have indicated that derivatives of 2-ethyl-4-methyl-1,3-thiazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this thiazole have shown efficacy against human glioblastoma and melanoma cells due to structural modifications that enhance their interaction with biological targets .
Anticonvulsant Properties
Research has demonstrated that thiazole derivatives can possess anticonvulsant activity. Specifically, some analogues of 2-ethyl-4-methyl-1,3-thiazol-5-amine have been tested in animal models and exhibited lower median effective doses compared to standard anticonvulsants like ethosuximide. This suggests a promising avenue for developing new treatments for epilepsy .
Mechanism of Action
The mechanism underlying the anticancer and anticonvulsant effects of thiazole derivatives often involves modulation of enzyme activity or interference with cell signaling pathways. For example, certain compounds have been identified as inhibitors of carbonic anhydrase (CA), which plays a crucial role in tumor growth and metastasis .
Agricultural Applications
Pesticidal Activity
Thiazole compounds, including 2-ethyl-4-methyl-1,3-thiazol-5-amine, are being explored for their pesticidal properties. They can act as effective fungicides or herbicides due to their ability to disrupt metabolic pathways in target organisms. Studies have shown that specific thiazole derivatives can inhibit fungal growth by targeting key enzymes involved in cellular respiration .
Plant Growth Regulators
In addition to their pesticidal properties, thiazoles may also serve as plant growth regulators. Research indicates that certain thiazole derivatives can enhance plant growth and yield by promoting root development and improving nutrient uptake .
Materials Science
Synthesis of Functional Materials
The unique chemical structure of 2-ethyl-4-methyl-1,3-thiazol-5-amine allows it to be utilized in the synthesis of functional materials such as polymers and coatings. These materials can exhibit enhanced thermal stability and mechanical properties due to the incorporation of thiazole units into their backbone structure .
Nanotechnology Applications
Thiazole derivatives are also being investigated for their potential use in nanotechnology. They can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15 | |
| Compound B | WM793 (melanoma) | 20 | |
| Compound C | HCT116 (colon cancer) | 25 |
Table 2: Pesticidal Efficacy of Thiazole Derivatives
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazol-5-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Ethyl-4-methyl-1,3-thiazol-5-amine
- Molecular Formula : C₆H₁₀N₂S
- CAS Number : 1248420-93-0 (base compound), 1607316-02-8 (dihydrochloride salt) .
- Structural Features : A thiazole ring substituted with an ethyl group at position 2, a methyl group at position 4, and an amine group at position 5 (Figure 1).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Electronic Effects
- Thiazole vs.
- Hybrid Systems :
Key Research Findings
- DFT Studies : For 2E4MT5C, Mulliken charge analysis reveals electron-rich nitrogen and oxygen atoms as adsorption sites, aligning with experimental corrosion inhibition data .
- Biological Potential: Thiazole-amine scaffolds are underrepresented in drug discovery compared to triazoles or pyrazoles, offering untapped opportunities for kinase or protease inhibitors .
Biological Activity
2-Ethyl-4-methyl-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-4-methyl-1,3-thiazol-5-amine is C7H12N2S, and it is commonly encountered as a dihydrochloride salt. The presence of both sulfur and nitrogen in its thiazole ring structure contributes to its unique chemical reactivity and biological activity. The compound's substitution pattern enhances its lipophilicity, which may influence its interactions with biological targets .
Antimicrobial Properties
Research indicates that 2-Ethyl-4-methyl-1,3-thiazol-5-amine exhibits significant antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Enterococcus faecalis | 8 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may be particularly effective against certain pathogens, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, 2-Ethyl-4-methyl-1,3-thiazol-5-amine has shown antifungal activity. Studies have indicated that it can inhibit the growth of fungal strains such as Candida albicans. The MIC values for antifungal activity have been found to range from 16.69 to 78.23 µM against various strains .
Anticancer Potential
The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines by triggering apoptosis. This effect is potentially mediated through the modulation of mitochondrial membrane potential and the activation of pro-apoptotic pathways .
The biological activity of 2-Ethyl-4-methyl-1,3-thiazol-5-amine is thought to involve several mechanisms:
- Enzyme Interaction : Thiazole derivatives often interact with enzymes, influencing biochemical pathways associated with cell growth and apoptosis.
- Receptor Modulation : The compound may act on specific receptors within cells, altering signaling pathways critical for cell survival and proliferation.
- Biofilm Inhibition : Notably, it has been observed to inhibit biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives, including 2-Ethyl-4-methyl-1,3-thiazol-5-amine:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a significant reduction in bacterial viability at concentrations below its MIC, highlighting its potential as an effective antibacterial agent .
- Cytotoxic Effects on Cancer Cells : Research has shown that treatment with this compound leads to increased apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with evidence of caspase activation confirming the induction of programmed cell death .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between 2-Ethyl-4-methyl-1,3-thiazol-5-amine and target proteins involved in cancer progression and microbial resistance .
Q & A
What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-Ethyl-4-methyl-1,3-thiazol-5-amine?
Methodological Answer:
The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or via multicomponent reactions. Key steps include:
- Thiourea Precursor Activation : React ethyl thiourea with 3-chloro-2-butanone in ethanol under reflux (70–80°C) for 6–8 hours.
- Cyclization : Use triethylamine as a base to deprotonate intermediates and facilitate ring closure.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the pure product.
Critical parameters include solvent polarity (aprotic solvents like DMF improve yield), temperature control to avoid side reactions, and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
Which spectroscopic techniques are most effective for characterizing 2-Ethyl-4-methyl-1,3-thiazol-5-amine, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (ethyl group -CH₂-), δ 2.1 ppm (methyl group), and δ 5.8 ppm (amine proton, broad singlet).
- ¹³C NMR : Signals at 14–18 ppm (methyl), 25–30 ppm (ethyl -CH₂-), and 160–165 ppm (thiazole C-2).
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 157.08 confirms molecular formula C₆H₁₀N₂S.
- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).
Cross-validation of spectral data with computational simulations (e.g., DFT) resolves ambiguities in functional group assignments .
How do substituent modifications on the thiazole ring influence bioactivity, and what methodologies guide structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies involve systematic substitution at positions 2, 4, and 5 of the thiazole core. For example:
| Substituent Position | Modification | Observed Bioactivity Change | Reference Compound |
|---|---|---|---|
| 4-Methyl | Increased lipophilicity | Enhanced antimicrobial activity | 5-(Trifluoromethyl)thiazol-2-amine |
| 2-Ethyl | Steric hindrance | Reduced receptor binding affinity | N-(2-Methylpropyl)-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine |
| 5-Amine | Hydrogen bonding | Improved anticancer activity | 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine |
Methodologies include:
- Parallel Synthesis : Generate derivatives with varied alkyl/aryl groups.
- In Silico Docking : Predict binding modes using AutoDock Vina or Schrödinger Suite.
- Biological Assays : Compare IC₅₀ values in cytotoxicity models (e.g., MTT assay) .
How can computational tools streamline reaction optimization and mechanistic studies for this compound?
Methodological Answer:
- Reaction Pathway Prediction : Tools like ICReDD’s quantum chemical calculations (e.g., GRRM17) identify low-energy pathways for cyclization and functionalization .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ML models suggest DMF as superior to THF for amine-thiazole coupling (95% confidence interval) .
- Mechanistic Elucidation : Transition state analysis via Gaussian 16 reveals that ethyl group rotation (energy barrier: ~8 kcal/mol) impacts stereoelectronic effects in nucleophilic substitution .
How should researchers address contradictory data in biological activity evaluations?
Methodological Answer:
Contradictions often arise from assay variability or substituent-specific effects. Mitigation strategies include:
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 μM) to confirm trends.
- Metabolic Stability Testing : Use liver microsome assays (e.g., human S9 fraction) to rule out pharmacokinetic interference.
- Structural Analog Comparison : Benchmark against known active compounds (e.g., 5-(Trifluoromethyl)thiazol-2-amine) to contextualize results .
What methodologies evaluate the stability of 2-Ethyl-4-methyl-1,3-thiazol-5-amine under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability).
- pH-Dependent Stability : Incubate compound in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradation products using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
